

# The Trajectory of Derazantinib: From Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Overview for Researchers and Drug Development Professionals

**Derazantinib** (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has been the subject of extensive research and clinical development, primarily for the treatment of cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth guide provides a comprehensive timeline of its discovery and development, details of key experimental protocols, and an overview of its mechanism of action.

# **Discovery and Early Development**

The journey of **derazantinib** began with its initial discovery and development by ArQule, Inc. While the precise date of initial discovery is not publicly available, the compound, then known as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain exclusive worldwide rights to **derazantinib**, excluding the People's Republic of China, Hong Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule announced a collaboration to develop and commercialize **derazantinib** in Greater China.[1] However, in June 2022, Basilea announced the termination of the licensing agreement, returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]

## **Preclinical Development**



**Derazantinib** has demonstrated significant anti-tumor activity in a range of preclinical models, providing a strong rationale for its clinical investigation.

#### In Vitro Studies

Kinase Inhibition Assays:

Initial biochemical assays revealed **derazantinib**'s potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay[4]

- Objective: To determine the 50% inhibitory concentration (IC50) of **derazantinib** against FGFR kinases.
- Method:
  - Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
  - A kinase activity assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
  - Derazantinib is serially diluted and incubated with the kinase and a substrate peptide.
  - The reaction is initiated by the addition of ATP.
  - After incubation, a europium-labeled anti-phospho-substrate antibody is added.
  - The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

### **In Vivo Studies**

**Derazantinib** has shown robust efficacy in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model[5]

• Objective: To evaluate the anti-tumor efficacy of **derazantinib** in a preclinical in vivo model.



#### · Method:

- Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer) are selected.
- Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **Derazantinib** is administered orally at specified doses and schedules.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

## **Clinical Development**

The clinical development of **derazantinib** has been extensive, with a focus on patients with FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with **DErazantinib** in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of **Derazantinib** 



| Trial Identifier          | Phase | Title                                                                                                                                          | Status (as of late 2025) | Key<br>Findings/Endp<br>oints                                                                                                                                                                     |
|---------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01752920               | 1/2   | A Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations                                   | Completed                | Established the recommended Phase 2 dose (RP2D) of 300 mg once daily. Showed preliminary antitumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcino ma (iCCA).[6][7] |
| NCT03230318<br>(FIDES-01) | 2     | Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcino ma | Completed                | Met primary endpoint, demonstrating clinically meaningful activity in iCCA patients with FGFR2 fusions.                                                                                           |
| NCT04045613<br>(FIDES-02) | 1/2   | A Study of Derazantinib as Monotherapy and in Combination With Atezolizumab in                                                                 | Terminated               | Explored derazantinib as a monotherapy and in combination with an immune                                                                                                                          |



|                           |     | Patients With Urothelial Cancer and FGFR Genetic Aberrations                                                                                                           |           | checkpoint<br>inhibitor.                                              |
|---------------------------|-----|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|-----------------------------------------------------------------------|
| NCT04604132<br>(FIDES-03) | 1/2 | A Study of Derazantinib as Monotherapy and in Combination With Paclitaxel, Ramucirumab or Te Atezolizumab in Patients With Gastric Cancer and FGFR Genetic Aberrations | erminated | Investigated derazantinib in various combinations for gastric cancer. |

# FIDES-01: A Pivotal Study in Intrahepatic Cholangiocarcinoma (iCCA)

The FIDES-01 study was a cornerstone of **derazantinib**'s clinical development, focusing on a patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318)[3][8]

- Objective: To evaluate the efficacy and safety of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at least one prior systemic therapy.
- Study Design: A multicenter, open-label, single-arm study.
- Patient Population: Adults with histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations.



- Intervention: **Derazantinib** 300 mg administered orally once daily.
- Primary Endpoints:
  - Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent central review.
  - Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3 months.
- Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA)[8]

| Endpoint                                  | FGFR2 Fusion Cohort<br>(n=103) | FGFR2<br>Mutation/Amplification<br>Cohort (n=31) |
|-------------------------------------------|--------------------------------|--------------------------------------------------|
| Objective Response Rate (ORR)             | 21.4%                          | 6.5%                                             |
| Disease Control Rate (DCR)                | 75.7%                          | 58.1%                                            |
| Median Progression-Free<br>Survival (PFS) | 8.0 months                     | 8.3 months                                       |
| Median Overall Survival (OS)              | 17.2 months                    | 15.9 months                                      |

## **Mechanism of Action and Signaling Pathways**

**Derazantinib** is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis.

**Derazantinib** also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth



factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages.





Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of **Derazantinib**.

### **Regulatory Status and Timeline**

**Derazantinib** has been granted Orphan Drug Designation (ODD) for specific indications by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

- FDA Orphan Drug Designation: **Derazantinib** received ODD from the FDA for the treatment of cholangiocarcinoma.[10]
- EMA Orphan Drug Designation: The EMA granted ODD to **derazantinib** for the treatment of biliary tract cancer.[11][12][13]

As of late 2025, **derazantinib** has not received marketing approval from the FDA or the EMA and remains an investigational drug.

Table 3: **Derazantinib** Development Timeline

| Date              | Event                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------|
| February 7, 2018  | Roivant Sciences and ArQule announce collaboration for derazantinib in Greater China. [1] |
| April 17, 2018    | Basilea Pharmaceutica licenses derazantinib from ArQule.[14]                              |
| November 23, 2017 | ArQule initiates a registrational trial of derazantinib in iCCA.                          |
| July 24, 2017     | The FIDES-01 (NCT03230318) study is first submitted to ClinicalTrials.gov.                |
| May 21, 2021      | The FIDES-03 (NCT04604132) study protocol is version 5.0, with IND number 146726.[4]      |
| June 27, 2022     | Basilea announces the termination of the licensing agreement for derazantinib.[2]         |



### Conclusion

**Derazantinib** has demonstrated a promising efficacy and manageable safety profile in clinical trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader applications and combination therapies. While it has not yet gained regulatory approval, the extensive preclinical and clinical data generated to date provide a solid foundation for its continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation. Further studies will be crucial to fully define its role in the evolving landscape of precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Services Certis Oncology [certisoncology.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 8. biospace.com [biospace.com]
- 9. Derazantinib Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2
  Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]



- 10. EU/3/21/2458 orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 11. EU/3/21/2458 orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 12. EU/3/19/2146 orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Trajectory of Derazantinib: From Discovery to Clinical Investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612007#derazantinib-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com